3,5-Difluoro-2-methoxyphenol

Overview

Description

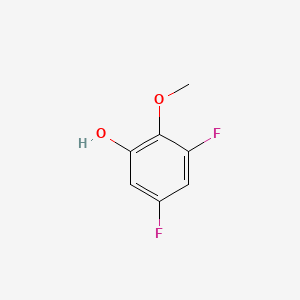

3,5-Difluoro-2-methoxyphenol: is an aromatic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenol ring

Mechanism of Action

Target of Action

3,5-Difluoro-2-methoxyphenol is a complex compound that has been studied in the context of high-energy explosives . It’s used as a casting carrier in the design of new melt-cast explosives . .

Mode of Action

It’s primarily used in the field of high explosives, where it interacts with other components to form a stable system .

Biochemical Pathways

Methoxylated aromatic compounds (macs), which include this compound, are known to be involved in various biochemical processes . They are components of lignin, the second most abundant biopolymer on Earth, and play a significant role in the global carbon cycle .

Pharmacokinetics

A related compound, (3,5-difluoro-2-methoxyphenyl)boronic acid, is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Result of Action

In the context of high-energy explosives, it contributes to the stability and safety of the explosive system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of high-energy explosives, the stability of the system containing this compound can be affected by factors such as temperature and pressure .

Biochemical Analysis

Biochemical Properties

Phenol derivatives, which 3,5-Difluoro-2-methoxyphenol is a part of, have been found to be potential building blocks for the synthesis of bioactive natural products .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings

Dosage Effects in Animal Models

Currently, there is no available data on the effects of varying dosages of this compound in animal models . Future studies could focus on understanding any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-methoxyphenol typically involves the introduction of fluorine atoms and a methoxy group onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the aromatic ring. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the fluorine atoms or the methoxy group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

3,5-Difluoro-2-methoxyphenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Comparison with Similar Compounds

- 3,5-Difluoro-4-methoxyphenol

- 2,4-Difluoro-3-methoxyphenol

- 3,5-Dichloro-2-methoxyphenol

Comparison: 3,5-Difluoro-2-methoxyphenol is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenol ring. This configuration can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development .

Biological Activity

3,5-Difluoro-2-methoxyphenol is a compound that has garnered attention in recent years due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its molecular formula and a molecular weight of 160.12 g/mol. It features a methoxy group (-OCH₃) and two fluorine atoms at the 3 and 5 positions on the phenolic ring, which significantly influence its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine enhances the compound's capacity for hydrogen bonding and other non-covalent interactions, which can influence its reactivity with biological molecules.

Target Interactions

Research indicates that this compound may bind to specific enzymes and receptors, potentially influencing metabolic pathways and cellular responses. Notably, it has been investigated for its anti-cancer properties through the inhibition of enzymes involved in tumor proliferation .

Antitumor Activity

Studies have shown that this compound exhibits anti-tumor effects. It has been evaluated for its cytotoxicity against various cancer cell lines, with promising results indicating significant inhibition of cell growth at certain concentrations.

Anti-inflammatory Properties

In addition to its anti-tumor activity, this compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms.

Case Studies

A series of in vitro studies have demonstrated the cytotoxic effects of this compound on human cancer cell lines. For instance:

- Cell Line: WI38 human fibroblasts

- Assay Type: WST-1 assay

- IC50 Values: Specific IC50 values were reported, indicating effective concentration ranges for inducing cytotoxicity.

These findings highlight the compound's potential as a therapeutic agent in oncology .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Significant | Moderate |

| 3,6-Difluoro-4-methoxyphenol | Moderate | Low |

| 3,6-Dichloro-2-methoxyphenol | Low | Significant |

This table illustrates how variations in molecular structure can lead to differences in biological activity .

Properties

IUPAC Name |

3,5-difluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWOZCXHOFTWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666691 | |

| Record name | 3,5-Difluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152434-94-1 | |

| Record name | 3,5-Difluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.